2-Amino-4-isopropylbenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-propan-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXXVVWXSNKYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736284 | |
| Record name | 2-Amino-4-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774165-27-4 | |
| Record name | 2-Amino-4-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Amino 4 Isopropylbenzoic Acid and Its Precursors
Established Chemical Synthesis Routes to 2-Amino-4-isopropylbenzoic Acid
Traditional synthetic approaches to this compound rely on well-documented, robust chemical reactions. These multi-step sequences often begin with readily available isopropylated aromatic compounds and sequentially introduce the required functional groups.
Catalytic Hydrogenation of Nitro-Precursors
A cornerstone in the synthesis of aromatic amines is the reduction of a corresponding nitro compound. For this compound, this involves the preparation and subsequent catalytic hydrogenation of 4-isopropyl-2-nitrobenzoic acid. nih.gov
The synthesis of the nitro-precursor, 4-isopropyl-2-nitrobenzoic acid, can be achieved from 4-isopropyl-2-nitrobenzonitrile. This process involves the hydrolysis of the nitrile group to a carboxylic acid. One reported method involves heating the nitrile in a mixture of water, acetic acid, and concentrated sulfuric acid, followed by a pH adjustment to isolate the carboxylic acid product with a yield of around 73%. chemicalbook.com
Once the nitro-precursor is obtained, the final step is the reduction of the nitro group. Catalytic hydrogenation is a widely employed, efficient, and clean method for this transformation. While specific conditions for 4-isopropyl-2-nitrobenzoic acid are not detailed in the provided literature, general methods for analogous compounds, such as 4-nitrobenzoic acid, are well-established. These reactions typically utilize a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is often carried out in water with a base like sodium hydroxide (B78521) to form the sodium salt, at temperatures between 60-70°C and hydrogen pressures of 1-2 MPa. google.com After the reaction, the catalyst is filtered off, and the product is precipitated by acidifying the solution, leading to high yields and purity. google.com
Table 1: Representative Conditions for Catalytic Hydrogenation of Nitrobenzoic Acids
| Starting Material | Catalyst | Solvent | Temperature | Pressure | Yield | Purity | Reference |
| 4-Nitrobenzoic Acid | 5% Pd/C | Water, NaOH | 60-70°C | 1-2 MPa | >95% | >99% | google.com |
Ortho-Selective Amination of Arene Carboxylic Acid Substrates
More modern approaches aim for direct C-H functionalization, which can reduce the number of synthetic steps. The ortho-selective amination of 4-isopropylbenzoic acid presents a more atom-economical route to the target molecule. Recent advancements have described a mild and straightforward ortho-selective amination of arene carboxylic acids that avoids precious metal catalysts. rsc.org
This methodology involves the facile rearrangement of an acyl O-hydroxylamine intermediate. The process is notable for its high ortho-selectivity, which is proposed to stem from either directivity or attractive interactions with the carboxylic acid group. rsc.org The reaction is compatible with a wide range of benzoic acid substrates. Applying this general procedure to 4-isopropylbenzoic acid would directly install the amino group at the C2 position, providing an efficient synthesis of the final product. Mechanistic studies suggest that the reaction may proceed through either an iron-nitrenoid intermediate or a radical chain pathway. rsc.org
Multi-Step Conversions from Related Isopropylated Aromatic Compounds
The synthesis can also commence from basic isopropylated aromatic compounds like p-cymene (B1678584). The oxidation of p-cymene under acidic or alkaline conditions is a known method to produce 4-isopropylbenzoic acid, also known as cumic acid. chemicalbook.comnih.govnist.govsigmaaldrich.comnih.gov From 4-isopropylbenzoic acid, a nitration step would be required. The directing effects of the alkyl and carboxylic acid groups would lead to nitration at the position ortho to the carboxylic acid, yielding 4-isopropyl-2-nitrobenzoic acid. This intermediate can then be reduced to this compound as described in section 2.1.1.
Another multi-step pathway has been demonstrated in the synthesis of related structures like 4-isopropylresorcinol. google.com This route begins with 2,4-dihydroxyacetophenone and involves several transformations, including a final catalytic hydrogenation step to form the isopropyl group. google.com This illustrates the modular nature of synthetic chemistry, where established reactions can be sequenced to build up molecular complexity.
Novel and Emerging Synthetic Strategies for this compound
The field of chemical synthesis is continually evolving, with a drive towards more efficient, sustainable, and innovative methods.
Radical Cascade Synthesis Approaches
Radical cascade reactions offer a powerful means of rapidly constructing complex molecules from simple precursors. These reactions involve a sequence of intramolecular and/or intermolecular radical additions. For the synthesis of amino acids, light-mediated, three-component radical cascade reactions have been developed that proceed with high chemo-, regio-, and enantioselectivity. nih.gov
One general approach involves the in-situ formation of an iminium ion from an amine and a carbonyl compound. A photocatalyst then reduces this ion to an α-amino radical, which can subsequently react with a Michael acceptor. nih.gov While a specific application to this compound has not been reported, this strategy represents an emerging frontier. A hypothetical approach could involve a radical reaction to introduce the aminobenzoic acid moiety to an isopropylated precursor, or vice-versa, offering novel disconnections for retrosynthetic analysis. The development of such tandem hydrogen atom transfer (HAT) mechanisms is a key area of modern synthetic research. nih.gov
Biocatalytic and Microbial Biosynthesis of Analogues (e.g., 4-Isopropylbenzoic Acid from α-Pinene)
Biocatalysis and microbial synthesis present green and sustainable alternatives to traditional chemical methods. A notable example is the biosynthesis of 4-isopropylbenzoic acid, a direct precursor to the target molecule, from the renewable monoterpene α-pinene. researchgate.net
Research has identified a mutant strain, Pseudomonas veronii ZW-A, derived from the α-pinene-degrading bacterium Pseudomonas veronii ZW. researchgate.net The wild-type strain can completely mineralize α-pinene. researchgate.net However, through mutagenesis, the metabolic pathway in the ZW-A strain was blocked at the step involving the degradation of 4-isopropylbenzoic acid. This blockage is due to the disruption of a gene responsible for the degradation of mono-aromatic compounds, leading to the accumulation of the desired acid. researchgate.net Optimization of the culture medium has been shown to increase the accumulation rate from 19% to 30.4%. researchgate.net The general microbial degradation pathway for α-pinene often proceeds through intermediates like α-pinene oxide, which then undergoes ring cleavage. nih.govmdpi.com This biocatalytic route from a natural and abundant starting material like α-pinene represents a promising and sustainable method for producing key synthetic precursors. mdpi.com
Table 2: Biotransformation of Pinenes by Selected Microorganisms
| Microorganism | Substrate | Key Product(s) | Reference |
| Pseudomonas veronii ZW-A (mutant) | α-Pinene | 4-Isopropylbenzoic acid | researchgate.net |
| Nocardia sp. strain P18.3 | α-Pinene | cis-2-Methyl-5-isopropylhexa-2,5-dienal | nih.gov |
| Pseudomonas rhodesiae CIP 107491 | α-Pinene | Novalic acid, Isonovalal | mdpi.comresearchgate.net |
| Chrysosporium pannorum | α-Pinene | Verbenol, Verbenone | mdpi.com |
Mechanistic Investigations of Reaction Pathways for this compound Formation
While specific, in-depth mechanistic studies for this compound are not extensively detailed in publicly available literature, the reaction pathways for its formation can be understood through well-established mechanisms common in the synthesis of substituted aromatic compounds. The primary route involves the introduction of the amino and isopropyl groups onto a benzoic acid scaffold.
Pathway 1: Nitration and Subsequent Reduction
The most conventional pathway begins with 4-isopropylbenzoic acid (cuminic acid) and proceeds through two key mechanistic steps: electrophilic aromatic substitution (nitration) followed by reduction.
Step A: Electrophilic Nitration of 4-Isopropylbenzoic Acid The initial step is the nitration of 4-isopropylbenzoic acid to yield 4-isopropyl-2-nitrobenzoic acid. This reaction is a classic electrophilic aromatic substitution. A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
The regioselectivity of this substitution is dictated by the directing effects of the functional groups already present on the benzene (B151609) ring. The isopropyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. The incoming nitro group is therefore directed to the position ortho to the powerful isopropyl directing group and meta to the carboxylic acid group, yielding the 2-nitro isomer as the major product.
Step B: Reduction of the Nitro Group The second step involves the reduction of the nitro group of 4-isopropyl-2-nitrobenzoic acid to an amino group (-NH₂). This transformation can be achieved via several established methods:
Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The reaction proceeds on the surface of the catalyst, where the nitro group is sequentially reduced, likely through nitroso and hydroxylamine (B1172632) intermediates, to the final amine.
Metal/Acid Reduction: A common alternative involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). This process generates the amine salt (hydrochloride), which is then neutralized with a base to liberate the free this compound.
Pathway 2: Amination of a Halogenated Precursor
An alternative, though often more complex, approach involves the amination of a pre-functionalized precursor, such as 2-bromo-4-isopropylbenzoic acid. This can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or an Ullmann condensation ekb.eg. These reactions typically involve reacting the aryl halide with an ammonia (B1221849) source in the presence of a palladium or copper catalyst and a suitable ligand. The mechanism involves the formation of a metal-amide complex which then undergoes reductive elimination to form the C-N bond and regenerate the catalyst.
Optimization of Synthetic Parameters for Enhanced Selectivity and Yield
To maximize the efficiency of the synthesis of this compound, careful optimization of various reaction parameters is crucial. The goal is to increase the chemical yield and enhance the regioselectivity of the reactions, thereby minimizing the formation of unwanted isomers and byproducts.
Key parameters for optimization include:
Reaction Temperature: Temperature control is critical in both the nitration and reduction steps. For instance, nitration reactions are often conducted at low temperatures to control the reaction rate and prevent over-nitration or side reactions. In other synthetic contexts, such as phase transfer catalysis for N-alkylation, maintaining a specific temperature (e.g., 60-62°C) has been shown to be crucial for achieving high yields semanticscholar.org.
Catalyst Selection and Loading: In catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, PtO₂, Raney Ni) and its concentration can significantly impact the reaction time and completeness of the reduction. The catalyst's activity and selectivity determine the efficiency of the conversion of the nitro intermediate to the desired amino product.
Reagent Stoichiometry: The molar ratio of reactants must be precisely controlled. During nitration, using the correct stoichiometry of nitric and sulfuric acids is essential to ensure monosubstitution and prevent the formation of dinitro products.
The following table summarizes the key parameters that can be adjusted to optimize the synthesis.
| Parameter | Objective | Method of Optimization | Potential Outcome |
| Temperature | Control reaction rate, minimize byproducts | Adjust heating/cooling during nitration and reduction | Improved selectivity and yield semanticscholar.org |
| Catalyst | Increase reaction speed, ensure complete conversion | Screen different catalysts (e.g., Pd/C, Raney Ni) and vary loading | Reduced reaction time, higher conversion rate |
| Solvent | Ensure reactant solubility, influence reaction pathway | Test various solvents for optimal performance in each step | Enhanced yield and purity |
| Purification | Isolate the desired product with high purity | Employ recrystallization or column chromatography | High-purity this compound nih.gov |
Methodologies for the Preparation of this compound Salts and Intermediates
Preparation of Key Intermediates
4-Isopropylbenzoic Acid (Cuminic Acid): This is the primary starting material. Several methods exist for its synthesis:
Oxidation of p-Cymene: A common industrial method involves the oxidation of p-cymene, which can be performed under acidic or alkaline conditions chemicalbook.com.
Oxidation of 4-Isopropylbenzyl Alcohol: A high-yield laboratory method involves the oxidation of 4-isopropylbenzyl alcohol. Research has shown that using sonication in diethylene glycol dimethyl ether at 70°C can achieve a near-quantitative yield.
| Precursor | Reagent/Conditions | Yield | Reference |
| 4-Isopropylbenzyl Alcohol | Diethylene glycol dimethyl ether, Sonication, 70°C, 0.5h | 98% | chemicalbook.com |
4-Isopropyl-2-nitrobenzoic Acid: This crucial intermediate is synthesized via the electrophilic nitration of 4-isopropylbenzoic acid, as detailed in the mechanistic section (2.3). The conditions must be carefully controlled to favor the formation of the 2-nitro isomer.
Methodologies for the Preparation of Salts
Amino acids like this compound are amphoteric and can be readily converted into salts by reacting them with either acids or bases google.com. The formation of a salt, particularly a hydrochloride salt, can improve the compound's stability and modify its solubility characteristics.
Hydrochloride Salt Formation: The hydrochloride salt is typically prepared by dissolving the free this compound in a suitable solvent, such as diethyl ether or ethanol, and treating it with a solution of hydrogen chloride (HCl). The resulting salt often precipitates from the solution and can be collected by filtration.
Recovery of Free Amino Acid from Salts: In many synthetic procedures, the amino acid is isolated as a strong acid salt (e.g., hydrochloride or hydrobromide), and the free amino acid must be recovered. While traditional methods like neutralization and crystallization can be used, modern techniques offer higher efficiency and purity. An effective method involves using an ion-exchange column packed with a crosslinked poly-4-vinylpyridine resin umich.edu. An aqueous solution of the amino acid salt is passed through the column; the resin captures the strong acid, and the eluent contains the pure, free amino acid. This method has been shown to provide excellent recovery yields for various amino acids.
The table below, based on reported data, demonstrates the high efficiency of this recovery method for different amino acid hydrohalide salts.
| Amino Acid Salt | Recovery Yield | Reference |
| Leucine Hydrochloride | 99.9% | umich.edu |
| L-Cysteine Hydrobromide | 99.4% | umich.edu |
This technique is highly applicable for the purification of this compound from its hydrochloride salt, ensuring a high-purity final product without the need for recrystallization umich.edu.
Design, Synthesis, and Characterization of Derivatives and Analogues of 2 Amino 4 Isopropylbenzoic Acid
Chemical Modification Strategies on the 2-Amino-4-isopropylbenzoic Acid Scaffold
The modification of the this compound core is achieved through several key reaction types, including halogenation, ester and amide formation, and reactions at the amino group.
Halogenation is a fundamental strategy to alter the electronic properties and steric profile of the aromatic ring. The introduction of halogen atoms can significantly influence a molecule's lipophilicity and binding interactions. The amino group in aminobenzoic acid derivatives is a strong activating group for electrophilic substitution, making positions ortho and para to it highly reactive.
For instance, the synthesis of bromo-derivatives often involves the use of brominating agents on the corresponding aminobenzoic acid or its ester. A common method for the synthesis of 5-halo-2-aminobenzoic acid derivatives is the direct halogenation of the corresponding 2-aminobenzoic acid. google.com For example, 2-amino-5-bromobenzoic acid can be prepared from 2-aminobenzoic acid. orgsyn.org The synthesis of methyl 2-amino-5-bromo-4-isopropylbenzoate would similarly involve the bromination of methyl 2-amino-4-isopropylbenzoate. This can be achieved using various brominating agents. Another approach involves a Sandmeyer-type reaction, where an amino group is converted to a diazonium salt and subsequently replaced by a bromide, often using a copper(I) bromide catalyst. chemicalbook.com This method is useful for introducing bromine at specific positions that may not be accessible through direct electrophilic substitution. chemicalbook.com The preparation of 2-amino-4-bromo-5-chlorobenzoic acid has been achieved from p-bromobenzoic acid through a sequence of chlorination, nitration, and selective reduction. google.com
The carboxyl group of this compound is a prime site for modification through esterification and amidation. These reactions are fundamental in medicinal chemistry for creating prodrugs or new chemical entities with altered properties.
Esterification: Esters of aminobenzoic acids are commonly synthesized by reacting the carboxylic acid with an alcohol under acidic conditions, often with a catalyst like sulfuric acid or hydrogen chloride. sphinxsai.com For example, the Fischer esterification method, which involves refluxing the acid in an alcohol with a dry hydrogen chloride gas stream, is a high-yield approach. sphinxsai.com
Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with an amine. This typically requires activating the carboxylic acid, for example, by converting it to an acid chloride or using coupling agents. A straightforward method involves reacting the corresponding ester of the amino acid with a substituted amine. sphinxsai.com For example, amide derivatives have been prepared by refluxing an amino acid ester with various substituted anilines in methanol. sphinxsai.com The synthesis of N-functionalized derivatives of 2-aminobenzohydrazide has also been reported, which are then used to form Schiff base derivatives. researchgate.net
The amino group of the this compound scaffold is nucleophilic and can readily undergo alkylation and acylation reactions.
Alkylation: N-alkylation can be achieved by reacting the amino acid with alkyl halides. For instance, 4-(N-isopropyl amino)-benzoic acid has been synthesized from p-aminobenzoic acid via an alkylation reaction using a phase transfer catalyst. semanticscholar.org The reaction of amino acids with compounds containing two halo atoms can link two amino acid molecules. google.com Aza-Friedel-Crafts alkylation represents a modern approach for creating quaternary α-amino esters. nih.gov
Acylation: N-acylation is typically performed by reacting the amino group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction leads to the formation of an amide linkage at the nitrogen atom. These modifications can significantly alter the molecule's properties.
Synthesis of Hybrid Molecules Incorporating this compound Units
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. researchgate.net This approach can lead to compounds with improved affinity, enhanced efficacy, or a dual mode of action. researchgate.net
This compound can be conjugated with other biologically active scaffolds to create hybrid molecules. The choice of linker and the conjugation strategy are crucial for the final compound's activity. nih.gov For example, aminobenzoic acids have been coupled with isatin (B1672199) derivatives to create Schiff's bases with antibacterial properties. nih.gov Another approach involves creating hybrid compounds by linking different pharmacophores, such as in the case of cadazolid, which combines elements from tedizolid (B1663884) and ciprofloxacin. nih.gov The synthesis of such hybrids often involves forming amide or other covalent bonds between the constituent molecules. researchgate.net
The incorporation of sulfur is a known strategy to create analogues with potentially different biological activities. For this compound, this could involve replacing the carboxylic acid with a thio- or dithiocarboxylic acid, or introducing sulfur-containing heterocycles.
The synthesis of sulfur derivatives can be achieved through various methods. For example, reacting 2-aminobenzimidazole (B67599) with carbon disulfide can lead to the formation of dithiocarbamates. mdpi.com A method for preparing 2-amino-4-sulfobenzoic acid involves the sulfonation of ortho-nitrotoluene followed by an auto-oxidation-reduction reaction. google.com Furthermore, γ-glutamyl derivatives of sulfur-containing amino acids have been synthesized in a two-step, one-pot procedure starting from L-glutamic acid. mdpi.com While not directly involving this compound, these methods illustrate general pathways for creating sulfur-containing amino acid derivatives that could be adapted.
Structure-Activity Relationship (SAR) Studies on this compound Analogues
As noted, specific SAR studies on derivatives of this compound are not available in the reviewed literature. General SAR principles for aminobenzoic acids suggest that modifications to the amino group, the carboxylic acid group, and the aromatic ring can significantly impact biological activity. For instance, the nature and position of substituents on the benzene (B151609) ring can influence properties like lipophilicity and electronic distribution, which in turn affect how the molecule interacts with biological targets. However, without experimental data for this compound analogues, any SAR discussion would be purely hypothetical.
Computational Chemistry and Advanced Structural Elucidation of 2 Amino 4 Isopropylbenzoic Acid
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 2-Amino-4-isopropylbenzoic acid, and a target protein.
Prediction and Analysis of Ligand-Target Binding Modes
Molecular docking studies are crucial for predicting how this compound and its derivatives bind to the active sites of target proteins. These computational simulations provide detailed three-dimensional models of the ligand-protein complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in studies involving benzoic acid derivatives, docking analyses have successfully identified the binding poses within the active site of enzymes like the main protease of SARS-CoV-2. nih.govnih.gov The validation of a docking protocol is often achieved by redocking a known co-crystallized ligand and comparing its predicted pose to the experimentally determined structure. nih.gov The analysis of these binding modes reveals which amino acid residues are critical for the interaction and how the ligand's functional groups contribute to the binding. This information is fundamental for the rational design of more potent and selective inhibitors.
Estimation of Binding Affinities and Interaction Energies
Beyond predicting the binding pose, molecular docking algorithms estimate the binding affinity, often expressed as a docking score or binding energy. stmjournals.com This score provides a quantitative measure of the strength of the interaction between the ligand and the target. Lower docking scores typically indicate a more favorable binding interaction. For example, studies on benzoic acid derivatives have used docking scores to rank potential inhibitors and have found correlations between these scores and experimentally determined biological activities. nih.gov The interaction energies, which include components like electrostatic and van der Waals interactions, are calculated to understand the driving forces behind the binding. This estimation is critical for comparing the potential efficacy of different ligands and for prioritizing compounds for further experimental testing. stmjournals.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a more dynamic and comprehensive view of molecular systems compared to the static picture provided by molecular docking. numberanalytics.com By simulating the movements of atoms and molecules over time, MD can assess the stability of protein-ligand complexes and explore their dynamic behavior in a solvated environment. numberanalytics.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are powerful tools for predicting the activity of new compounds and for identifying the key molecular features that govern their effects.
In the context of this compound and its analogs, QSAR studies can be employed to build models that predict their inhibitory activity against a specific target. nih.gov These models are developed by calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure, such as hydrophobicity, electronic properties, and steric features. nih.gov A mathematical equation is then derived to relate these descriptors to the observed biological activity. nih.gov
For instance, a QSAR study on benzoylaminobenzoic acid derivatives revealed that inhibitory activity is influenced by factors like hydrophobicity, molar refractivity, and the presence of specific functional groups. nih.gov Such models provide a framework for understanding the structure-activity landscape and for designing new derivatives with improved potency. The predictive power of a QSAR model is typically assessed by its squared correlation coefficient (R²) and cross-validated squared correlation coefficient (Q²). nih.gov
Table of Studied Molecular Descriptors in a Hypothetical QSAR Study of this compound Analogs
| Descriptor | Description | Potential Influence on Activity |
| LogP | A measure of a compound's hydrophobicity. | Higher LogP may enhance membrane permeability and binding to hydrophobic pockets. |
| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | Can be related to the steric fit of the ligand in the binding site. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Influences hydrogen bonding capacity and membrane permeability. |
| Dipole Moment | A measure of the overall polarity of a molecule. | Can affect long-range electrostatic interactions with the target protein. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's ability to donate or accept electrons in chemical reactions. |
This table is for illustrative purposes and the actual descriptors used would depend on the specific biological target and the series of compounds being studied.
Prediction of Biological Activities
Computational tools are frequently employed as a preliminary step to forecast the potential biological activities of a molecule, thereby guiding further experimental research. These predictions are based on the molecule's structural similarity to compounds with known activities. The structure of this compound, featuring an amino acid-like moiety (an aminobenzoic acid) combined with a hydrophobic isopropyl group, allows for a variety of computational assessments.
Bioavailability Prediction Using Computational Models (e.g., Caco-2 Cell Bioavailability Indicators)
Oral bioavailability is a critical factor in the development of therapeutic agents. Computational models, often correlated with in vitro assays like the Caco-2 cell permeability test, provide an early forecast of a compound's absorption characteristics. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that serves as a reliable model of the human intestinal epithelium mdpi.comnih.gov.
The prediction of a compound's permeability across the Caco-2 monolayer is heavily influenced by its physicochemical properties. For this compound, these properties can be computationally estimated.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Significance in Bioavailability |
|---|---|---|
| Molecular Weight | 179.22 g/mol nih.gov | Well within the range for good oral absorption (typically <500 g/mol ). |
| XLogP3 | 2.5 nih.gov | Indicates moderate lipophilicity, suggesting a balance between solubility in aqueous intestinal fluid and ability to cross the lipid cell membrane. |
| Hydrogen Bond Donors | 2 (from -NH₂ and -COOH) nih.gov | A low number, which is favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 2 (from C=O and -OH) nih.gov | A low number, favorable for crossing the intestinal barrier. |
Based on these computed properties, which align with common guidelines for drug-likeness such as Lipinski's Rule of Five, this compound is predicted to have favorable passive diffusion characteristics. However, the presence of amino and carboxylic acid groups means it could also be a substrate for specific transporters in the intestinal wall, such as amino acid transporters, which can complicate simple diffusion-based predictions nih.gov. The Caco-2 model is valuable because it can account for both passive diffusion and some carrier-mediated transport mechanisms nih.gov.
Advanced Spectroscopic Characterization in Research Contexts
Spectroscopic techniques are essential for the unambiguous confirmation of a molecule's chemical structure and for probing its more subtle conformational and stereochemical details.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms can be confirmed.
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine and methyl protons of the isopropyl group, and the protons of the amino and carboxylic acid groups. The splitting patterns of the aromatic protons would confirm their substitution pattern on the benzene (B151609) ring.
Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide information about the through-space proximity of protons, which is crucial for determining the molecule's preferred conformation in solution. For example, NOE experiments could reveal the spatial relationship between the isopropyl group and the adjacent amino group, shedding light on rotational preferences around the C-C and C-N bonds. While specific experimental data for this compound is not publicly detailed, the methodology remains a standard for this type of analysis ubc.canih.gov.
Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Structural Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for molecules like this compound, as it can readily ionize the acidic (deprotonation) or basic (protonation) sites to generate gas-phase ions with minimal fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule. The theoretical exact mass of this compound (C₁₀H₁₃NO₂) is 179.094628657 Da nih.gov. An experimental HRMS measurement matching this value to within a few parts per million would provide unambiguous confirmation of the molecular formula. Tandem MS (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic pattern, likely showing losses of the carboxylic acid group (-45 Da) and the isopropyl group (-43 Da), further corroborating the proposed structure rsc.org.
X-ray Crystallography Studies of this compound and its Supramolecular Structures
X-ray crystallography provides the most definitive three-dimensional structure of a molecule by mapping electron density in a single crystal. This technique would not only confirm the atomic connectivity but also reveal the molecule's conformation and how it arranges itself in the solid state nih.gov.
While a specific crystal structure for this compound is not publicly available, the methodology would allow for precise measurement of bond lengths, bond angles, and torsion angles. This data is the gold standard for structural validation.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. Based on the functional groups present in this compound, a rich variety of such interactions can be predicted. The analysis of these forces is crucial for understanding the physical properties of the solid material and for the field of crystal engineering researchgate.netresearchgate.net.
Table 2: Predicted Intermolecular Interactions for this compound in the Solid State
| Interaction Type | Functional Groups Involved | Description |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid (-COOH) with Carboxylic acid (-COOH) | Strong O-H···O=C hydrogen bonds are expected, likely leading to the formation of centrosymmetric dimers, a very common motif for carboxylic acids. |
| Hydrogen Bonding | Amino group (-NH₂) with Carboxylic acid (-COOH) | The amino group can act as a hydrogen bond donor to the carbonyl oxygen or hydroxyl group of a neighboring molecule, forming N-H···O bonds. |
| π-π Stacking | Benzene ring with Benzene ring | The aromatic rings can stack upon one another, contributing to the stability of the crystal lattice through delocalized electron interactions. |
| van der Waals Forces | Isopropyl group (-CH(CH₃)₂) | The nonpolar isopropyl groups would interact with other hydrophobic regions of neighboring molecules through weaker, non-specific van der Waals forces. |
Investigation of Hydrogen-Bonding Motifs and Supramolecular Assembly
A comprehensive investigation into the hydrogen-bonding motifs and supramolecular assembly of this compound is currently limited by the absence of publicly available crystal structure data. Detailed experimental analysis of the three-dimensional arrangement of molecules in the solid state is essential for a definitive characterization of the intermolecular interactions that govern its crystal packing.
While computed properties for this compound are available, experimental determination of its crystal structure is a prerequisite for a thorough understanding of its supramolecular chemistry. Such an analysis would reveal the specific hydrogen bond donors and acceptors, their geometries (bond lengths and angles), and the resulting network of interactions.
In related aminobenzoic acid derivatives, hydrogen bonding is a dominant force in directing molecular self-assembly. Typically, the carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). Simultaneously, the amino group provides additional hydrogen bond donor sites. This multiplicity of interaction sites allows for the formation of diverse and complex supramolecular architectures, such as dimers, chains, sheets, and three-dimensional networks.
For instance, studies on p-aminobenzoic acid have shown that different solvents can influence the dominant hydrogen-bonding patterns, leading to the formation of different polymorphs. In many cases, carboxylic acids form centrosymmetric dimers through strong O-H···O hydrogen bonds. The amino groups can then form further hydrogen bonds, linking these primary structural motifs into larger assemblies.
Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to provide the data necessary for a detailed discussion of its hydrogen-bonding motifs and supramolecular assembly.
Research Applications and Future Directions for 2 Amino 4 Isopropylbenzoic Acid
Strategic Role as Key Intermediates in Pharmaceutical and Agrochemical Synthesis
2-Amino-4-isopropylbenzoic acid and its isomers serve as crucial building blocks in the synthesis of a wide array of pharmaceutical and agrochemical compounds. chem960.comevonik.com Their utility stems from the presence of multiple reactive sites—the amino group, the carboxylic acid function, and the aromatic ring—which allow for diverse chemical modifications. chem960.com These intermediates are instrumental in constructing more complex molecules, including active pharmaceutical ingredients (APIs). chem960.com
In the pharmaceutical industry, amino acids and their derivatives are highly valued as intermediates because they can be readily modified to generate a vast range of compounds. evonik.com They are particularly important as precursors for chiral substances, which are essential in modern drug design. evonik.com The applications of amino acid intermediates are extensive, encompassing the production of peptide-based drugs, amino acid derivatives, and protein-based therapeutics. evonik.com These are vital for developing treatments for a variety of conditions, including cancer, autoimmune diseases, and cardiovascular disorders. evonik.com
Similarly, in the agrochemical sector, intermediates derived from aromatic amino acids are fundamental for creating new pesticides and herbicides. echemi.com The structural framework provided by compounds like this compound allows for the development of molecules with specific biological activities, targeting pests and weeds while aiming for minimal environmental impact. chem960.comechemi.com For example, a related compound, 2-amino-N-isopropylbenzamide, is a known transformation product of the herbicide bentazone. nih.gov
Contribution to Advanced Drug Discovery and Development Programs
The unique structural features of this compound and its analogs make them valuable scaffolds in drug discovery and development. chem960.com Medicinal chemists utilize these intermediates to design and synthesize novel compounds with potential therapeutic applications. rsc.org The isopropyl group can influence the steric and electronic properties of a molecule, which can be crucial for its interaction with biological targets. chem960.com
The development of prodrugs is a significant area where amino acid derivatives play a critical role. nih.govmdpi.com By attaching an amino acid moiety to a drug molecule, it is often possible to improve its solubility, stability, and bioavailability. nih.govmdpi.com This strategy can also facilitate targeted delivery to specific tissues or organs, thereby enhancing the therapeutic efficacy and reducing side effects. nih.gov
Furthermore, in the quest for new drugs, researchers are constantly exploring novel chemical spaces. Compounds like 2-amino-5-isopropylbenzoic acid have been investigated as potential lead compounds for developing small-molecule inhibitors of inflammatory pathways. chem960.com Studies have shown that such compounds can inhibit the activity of certain proteases, like matrix metalloproteinases (MMPs), which are involved in inflammatory responses. chem960.com The amino group in these molecules is thought to play a key role in binding to the active sites of these enzymes. chem960.com
Development of Novel Therapeutic Lead Compounds
The search for novel therapeutic lead compounds is a cornerstone of pharmaceutical research. This compound and its derivatives provide a versatile platform for generating libraries of compounds that can be screened for biological activity. The strategic modification of this core structure allows for the systematic exploration of structure-activity relationships (SAR), which is essential for optimizing lead compounds. chemrxiv.org
For instance, the synthesis of constrained analogues of biologically active molecules is a common strategy in medicinal chemistry to probe the bioactive conformation. nih.gov While not directly involving this compound, the synthesis of cyclopropyl (B3062369) analogues of 2-amino-4-phosphonobutanoic acid (AP4) illustrates this principle, where constraining the molecule's flexibility helped to understand its interaction with glutamate (B1630785) receptors. nih.gov This approach could be applied to derivatives of this compound to develop more potent and selective therapeutic agents.
The development of novel G protein-coupled receptor (GPR52) agonists is another area where derivatives of aminobenzoic acids have shown promise. chemrxiv.org Optimization of a lead compound led to the identification of potent and selective GPR52 agonists, which could have therapeutic potential for neuropsychiatric and neurological diseases. chemrxiv.org This highlights the potential of using aminobenzoic acid scaffolds to create new drug candidates.
Applications in DNA-Encoded Combinatorial Libraries (DECLs)
DNA-encoded combinatorial libraries (DECLs) have emerged as a powerful technology for the discovery of new drug leads. nih.gov This technique allows for the synthesis and screening of vast numbers of compounds in a single experiment. nih.gov The success of a DECL screening campaign is highly dependent on the design of the library, including the choice of scaffolds and building blocks. nih.gov
While there is no direct evidence of this compound being used in the cited DECL studies, the principles of DECL design highlight the importance of the central scaffold in determining the outcome of a screening. nih.gov A study using a DECL with 1.2 million compounds demonstrated that the geometry, stereochemistry, and rigidity of the central scaffold can be crucial for ligand affinity. nih.gov For example, molecules based on a rigid 3,5-bis(aminomethyl)-benzoic acid core showed significantly higher affinity for human serum albumin compared to those with a more flexible L-lysine scaffold, even with the same substituents. nih.gov This underscores the potential value of incorporating scaffolds like this compound into future DECL designs to explore new chemical space and identify novel protein binders.
Integration into Material Science and Coordination Chemistry Research (e.g., Triorganotin Carboxylates)
Beyond its applications in the life sciences, this compound and related compounds have found utility in material science and coordination chemistry. Specifically, they have been used as ligands in the synthesis of organotin compounds, such as triorganotin carboxylates. nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These compounds have been investigated for their structural diversity and potential biological activities. sysrevpharm.orgnih.gov
The synthesis of new triorganotin(IV) compounds with aromatic carboxylate ligands, including one derived from 4-isopropylbenzoic acid (also known as cuminic acid), has been reported. nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These compounds were characterized using various spectroscopic and crystallographic techniques to determine their structure and the coordination geometry around the tin atom. nih.govresearchgate.net The resulting triorganotin carboxylates have been evaluated for their potential as anti-proliferative agents against cancer cell lines. nih.govrsc.org
The biological activity of organotin compounds is often related to the number and nature of the organic groups attached to the tin atom, with triorganotin(IV) compounds generally showing higher activity than their di- and mono-organotin counterparts. sysrevpharm.orgnih.gov The carboxylate ligand can also play a role in transporting the organotin moiety to its target. nih.gov
Below is a table summarizing the characterization of a triorganotin(IV) carboxylate compound derived from a related aromatic carboxylic acid.
| Compound Characterization | Data |
| Crystal System | Monoclinic rsc.org |
| Space Group | P21/c rsc.org |
| Geometry | Distorted bipyramidal rsc.org |
This data is for a representative triorganotin(IV) carboxylate and illustrates the type of characterization performed in this area of research.
Environmental Chemistry and Microbial Degradation Studies
The environmental fate and microbial degradation of chemical compounds are important areas of research to ensure their environmental sustainability. While specific studies on the environmental chemistry and microbial degradation of this compound are not extensively available in the provided search results, related research provides insights into the potential behavior of such compounds in the environment.
For example, the production of 3-amino-4-hydroxybenzoic acid (3,4-AHBA), a bioplastic precursor, has been achieved using recombinant Corynebacterium glutamicum. nih.gov This study demonstrates the potential for microbial systems to both synthesize and potentially degrade aminobenzoic acid derivatives. The research also highlighted that certain amino acids, like leucine, could enhance the production of 3,4-AHBA, suggesting that the presence of other organic compounds in the environment could influence the transformation of aminobenzoic acids. nih.gov
Furthermore, the study of pesticide intermediates and their transformation products is crucial for understanding their environmental impact. echemi.com As previously mentioned, 2-amino-N-isopropylbenzamide is a known transformation product of the herbicide bentazone, indicating that the core structure of aminobenzoic acids can be part of larger molecules that undergo environmental transformation. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2-Amino-4-isopropylbenzoic acid, and how can side reactions be minimized?
- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or transition-metal-catalyzed coupling. For example, substituting a halogen at the 4-position of benzoic acid with an isopropyl group using palladium catalysts (e.g., Suzuki-Miyaura coupling) . To minimize by-products, control reaction temperature (60–80°C) and use anhydrous solvents (e.g., DMF or THF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield .
Q. How should researchers characterize the purity of this compound derivatives?
- Methodological Answer : Use a combination of:
Q. What solvents and storage conditions are optimal for preserving this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Use polar aprotic solvents (DMSO, DMF) for dissolution, avoiding prolonged exposure to moisture or acidic/basic conditions to prevent decomposition of the amino and carboxyl groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and intermolecular interactions. For example, monoclinic systems (space group C2/c) with unit cell parameters a = 15.4667 Å, b = 3.7648 Å, c = 23.7598 Å (β = 93.015°) are typical for chlorinated analogs . Refinement with SHELXL and absorption correction (e.g., SADABS) ensures accuracy. Compare with computational models (DFT) for validation .
Q. What strategies address contradictions in spectroscopic data for this compound analogs?
- Methodological Answer :
- NMR Discrepancies : Use 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, aromatic protons in ortho-substituted analogs show coupling constants (J = 8–10 Hz) .
- Mass Spectrometry : High-resolution ESI-MS (error < 2 ppm) confirms molecular formulas. For C10H13NO2, expect [M+H]<sup>+</sup> at m/z 180.1022 .
- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and amino N-H bend (~1600 cm⁻¹) should align with computed vibrational spectra .
Q. How can computational modeling predict the reactivity of this compound in drug design?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets, leveraging the isopropyl group) .
- QM/MM Calculations : Assess regioselectivity in electrophilic attacks (e.g., nitration at the 5-position due to amino group directing effects) .
- pKa Prediction : Tools like MarvinSketch estimate carboxyl group pKa ~4.5, aiding solubility optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
